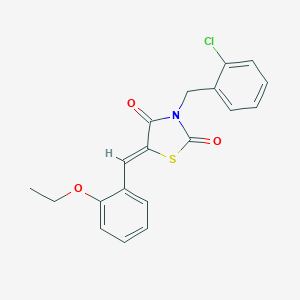![molecular formula C25H26N2O7S B300983 Ethyl 4-({5-[4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B300983.png)
Ethyl 4-({5-[4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-({5-[4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate, commonly known as EOTB, is a synthetic compound that has gained attention in scientific research due to its potential biological and medicinal properties. EOTB is a member of the thiazolidinone family, which has been extensively studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of EOTB is not fully understood, but it is believed to involve the induction of apoptosis (programmed cell death) in cancer cells. EOTB has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer properties, EOTB has also been studied for its potential as an anti-inflammatory agent. Studies have shown that EOTB can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. EOTB has also been shown to exhibit antifungal and antibacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using EOTB in laboratory experiments is its high potency and selectivity against cancer cells. However, one of the limitations of EOTB is its low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for research on EOTB. One area of interest is the development of more efficient synthesis methods for EOTB and its analogs. Another direction is the investigation of the potential use of EOTB in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of EOTB and its potential as an anti-inflammatory agent.
Métodos De Síntesis
EOTB can be synthesized through a multistep procedure that involves the condensation of 2-ethoxy-2-oxoacetaldehyde with 4-(3-methoxybenzylidene)-3-methyl-5-oxo-2-thioxoimidazolidin-1-yl benzoic acid in the presence of acetic acid. The resulting compound is then treated with ethyl chloroformate to obtain EOTB.
Aplicaciones Científicas De Investigación
EOTB has been studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its potential as an anticancer agent. Studies have shown that EOTB exhibits potent cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer cells.
Propiedades
Nombre del producto |
Ethyl 4-({5-[4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate |
|---|---|
Fórmula molecular |
C25H26N2O7S |
Peso molecular |
498.5 g/mol |
Nombre IUPAC |
ethyl 4-[[(5Z)-5-[[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C25H26N2O7S/c1-5-32-22(28)15-34-19-12-7-16(13-20(19)31-4)14-21-23(29)27(3)25(35-21)26-18-10-8-17(9-11-18)24(30)33-6-2/h7-14H,5-6,15H2,1-4H3/b21-14-,26-25? |
Clave InChI |
SFHDVWSHXRVLHL-DZQLAOGOSA-N |
SMILES isomérico |
CCOC(=O)COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C)OC |
SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C)OC |
SMILES canónico |
CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-Ethoxy-4-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile](/img/structure/B300901.png)

![4-[(2-{(Z)-[1-(4-ethoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B300903.png)
![5-{4-[(2-Fluorobenzyl)oxy]-3-methoxybenzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300904.png)
![5-(5-Chloro-2-hydroxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300907.png)



![3-(4-Ethoxyphenyl)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B300913.png)
![{4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromo-2-methoxyphenoxy}acetic acid](/img/structure/B300916.png)

![5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300919.png)
![(2E,5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B300921.png)
